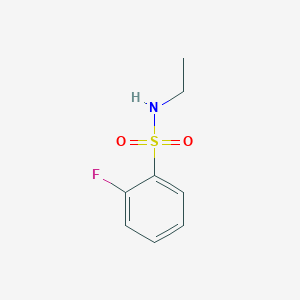![molecular formula C10H16ClN3O3 B1420205 1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride CAS No. 1193387-07-3](/img/structure/B1420205.png)
1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride
Overview
Description
“1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride” is a chemical compound with the CAS Number: 1193387-07-3 . It has a molecular weight of 261.71 . The compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O3.ClH/c14-8-1-2-9 (15)13 (8)7-10 (16)12-5-3-11-4-6-12;/h11H,1-7H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Anticonvulsant Activity
Research has shown that derivatives of 1-[2-oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant activities. A series of these compounds demonstrated efficacy in various seizure models in mice, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. Notably, certain derivatives exhibited significant activity in the 6-Hz psychomotor seizure test, suggesting their potential as antiepileptic agents. These findings were supported by additional studies that highlighted the synthesis of similar derivatives, which also showed promising anticonvulsant properties in acute models of seizures. The research indicates a potential mechanism of action involving the blocking of sodium and L-type calcium channels, which could contribute to their anticonvulsant effects (Kamiński, Rzepka, & Obniska, 2011); (Rybka et al., 2017).
Analgesic and Anti-inflammatory Effects
Investigations into the analgesic and anti-inflammatory properties of these compounds have also been conducted. Certain derivatives were tested for their analgesic activity using the formalin model of tonic pain in mice, where they showed significant pain-relieving effects without impairing motor coordination. This suggests that beyond their anticonvulsant properties, these compounds may also possess analgesic and anti-inflammatory benefits, expanding their potential therapeutic applications (Obniska, Rapacz, Rybka, et al., 2015).
Anticancer Activity
Research extending beyond neurological disorders has also revealed that derivatives of 1-[2-oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione might exhibit anticancer properties. A study synthesizing various piperazine-2,6-dione derivatives found that some compounds demonstrated good anticancer activity against breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2) cancer cell lines at a concentration of 10 μM. This opens up new avenues for the development of anticancer agents based on this chemical structure (Kumar et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-(2-oxo-2-piperazin-1-ylethyl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.ClH/c14-8-1-2-9(15)13(8)7-10(16)12-5-3-11-4-6-12;/h11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEPDPVZFXSMRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



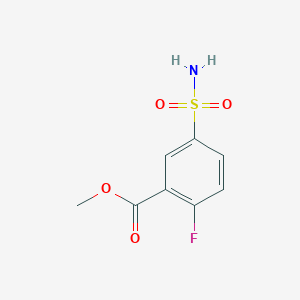
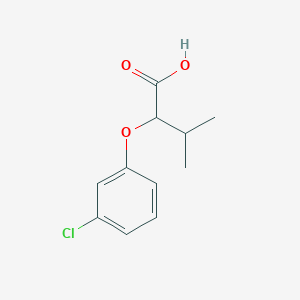
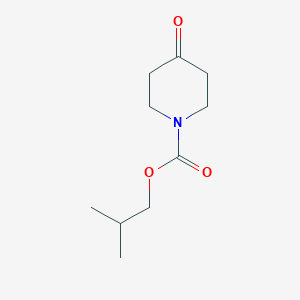
![Ethyl[(4-fluorophenyl)(phenyl)methyl]amine](/img/structure/B1420128.png)
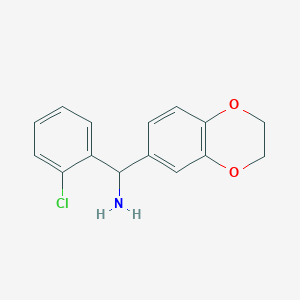
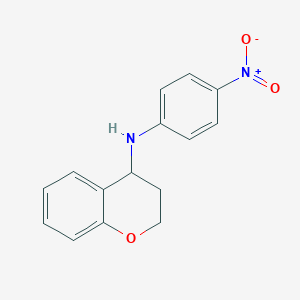
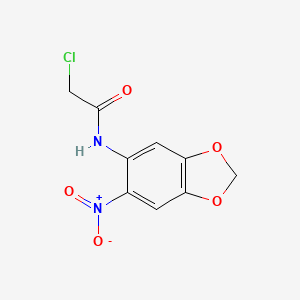
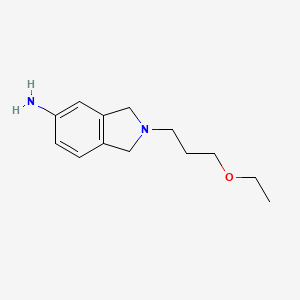
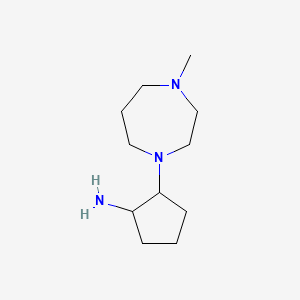
![(Prop-2-en-1-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B1420138.png)
![N-[(2-methoxyphenyl)methyl]-3-methylcyclohexan-1-amine](/img/structure/B1420140.png)
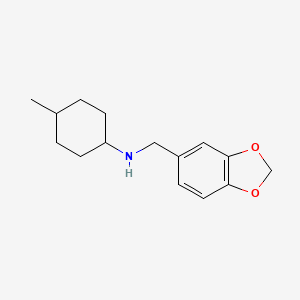
![(4-Chlorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B1420142.png)
